molecular formula C24H21N3O4S B267864 N-(4-methoxyphenyl)-4-[(naphthalen-1-ylcarbamoyl)amino]benzenesulfonamide

N-(4-methoxyphenyl)-4-[(naphthalen-1-ylcarbamoyl)amino]benzenesulfonamide

Cat. No. B267864
M. Wt: 447.5 g/mol
InChI Key: QZQWNRBIKHBPBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxyphenyl)-4-[(naphthalen-1-ylcarbamoyl)amino]benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and biotechnology. This compound is commonly referred to as MNACB and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential therapeutic benefits.

Mechanism of Action

The mechanism of action of MNACB involves the inhibition of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many cancer cells. CAIX plays a critical role in maintaining the pH balance in cancer cells, and its inhibition leads to a decrease in cancer cell viability.
Biochemical and Physiological Effects:
MNACB has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. Additionally, MNACB has been shown to decrease the expression of various genes involved in cancer cell growth and survival.

Advantages and Limitations for Lab Experiments

MNACB has several advantages for use in lab experiments. It exhibits potent anticancer activity, is relatively easy to synthesize, and has a well-understood mechanism of action. However, MNACB also has several limitations, including its potential toxicity and the need for further optimization to improve its selectivity and efficacy.

Future Directions

There are several future directions for research on MNACB. One potential area of research is the development of more potent and selective CAIX inhibitors based on the structure of MNACB. Additionally, MNACB could be further optimized for use in combination therapy with other anticancer agents. Finally, the potential applications of MNACB in other areas of medicine and biotechnology, such as imaging and diagnostics, should be explored.

Synthesis Methods

MNACB can be synthesized through a multistep process involving the reaction of various chemical reagents. The synthesis method involves the reaction of 4-nitrophenol with naphthalene-1-amine to form 4-nitrophenyl-naphthalen-1-yl-carbamate. This intermediate is then reacted with 4-methoxyaniline to form MNACB.

Scientific Research Applications

MNACB has been extensively studied for its potential applications in medicine and biotechnology. It has been shown to exhibit potent anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. Additionally, MNACB has been shown to inhibit the growth of cancerous tumors in animal models.

properties

Product Name

N-(4-methoxyphenyl)-4-[(naphthalen-1-ylcarbamoyl)amino]benzenesulfonamide

Molecular Formula

C24H21N3O4S

Molecular Weight

447.5 g/mol

IUPAC Name

1-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]-3-naphthalen-1-ylurea

InChI

InChI=1S/C24H21N3O4S/c1-31-20-13-9-19(10-14-20)27-32(29,30)21-15-11-18(12-16-21)25-24(28)26-23-8-4-6-17-5-2-3-7-22(17)23/h2-16,27H,1H3,(H2,25,26,28)

InChI Key

QZQWNRBIKHBPBQ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)NC3=CC=CC4=CC=CC=C43

Canonical SMILES

COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)NC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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